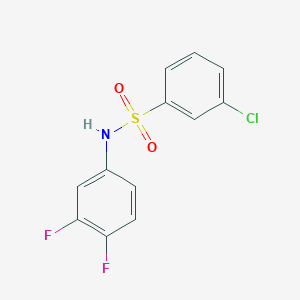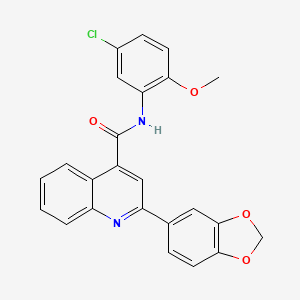
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with chlorosulfonic acid, followed by the introduction of a chloro group. The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalysts: Acid catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:
Purification: Techniques such as recrystallization or chromatography.
Quality Control: Ensuring the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the sulfonamide group.
Applications De Recherche Scientifique
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The chloro and fluorine atoms may enhance the compound’s binding affinity to its targets, increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with an additional trifluoromethyl group.
3-chloro-N-(3,4-difluorophenyl)-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a chloro group.
Uniqueness
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide is unique due to its specific combination of chloro and fluorine atoms, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H8ClF2NO2S |
|---|---|
Poids moléculaire |
303.71 g/mol |
Nom IUPAC |
3-chloro-N-(3,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-9-4-5-11(14)12(15)7-9/h1-7,16H |
Clé InChI |
VLYYYFBQAFAGJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(4-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14931265.png)


![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B14931274.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B14931285.png)
![2-[1-(2-chloro-5-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931301.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14931312.png)
![2-{[3-(Cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14931318.png)

![2-[(Cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931326.png)
![4-{[(3-methoxyphenyl)carbamoyl]amino}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B14931332.png)



